molecular formula C12H12N2OS B7788248 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine

6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine

Cat. No.: B7788248
M. Wt: 232.30 g/mol
InChI Key: WCDQHLHSSVLKGO-UHFFFAOYSA-N
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Description

6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine, with the CAS Registry Number 219865-95-9, is a chemical compound of significant interest in specialized organic and medicinal chemistry research . This amine possesses a molecular formula of C12H12N2OS and a molecular weight of 232.30 g/mol . Its structure is characterized by a pyridin-3-amine group linked via an ether bridge to a 4-(methylsulfanyl)phenyl ring, a feature that combines nitrogen-containing heterocycles with a sulfur-containing aromatic system. This molecular architecture makes it a valuable scaffold or building block (synthon) for the synthesis of more complex molecules. Researchers may employ this compound in the development of novel pharmacologically active agents, given that analogous phenoxy-pyridinamine structures are investigated for their potential in modulating biological targets . Furthermore, the methylsulfanyl (S-CH3) moiety can serve as a key functional group in metal coordination chemistry, as seen in related compounds used in the synthesis of coordination polymers . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-methylsulfanylphenoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-11-5-3-10(4-6-11)15-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDQHLHSSVLKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method involves displacing a leaving group (e.g., chlorine) on the pyridine ring with a phenoxide nucleophile. The reaction proceeds under basic conditions, often employing polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, 6-chloro-3-nitropyridine reacts with 4-(methylsulfanyl)phenol in the presence of potassium carbonate to form 6-[4-(Methylsulfanyl)phenoxy]-3-nitropyridine, which is subsequently reduced to the target amine.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, offer an alternative for forming the phenoxy linkage. These methods are advantageous for substrates with steric hindrance or electronic deactivation. For instance, a boronic ester-functionalized pyridine may couple with a brominated 4-(methylsulfanyl)phenol derivative under Suzuki conditions.

Step-by-Step Synthesis and Optimization

Preparation of 4-(Methylsulfanyl)phenol

The phenoxy component is synthesized separately via methylation of 4-mercaptophenol:

Reaction conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Base: Potassium carbonate (K2CO3)

  • Temperature: 60°C, 12 hours

  • Yield: ~85%

Formation of the Phenoxy-Pyridine Linkage

6-Chloro-3-nitropyridine is coupled with 4-(methylsulfanyl)phenol via SNAr:

Optimized Conditions :

  • Solvent: DMF

  • Base: K2CO3 (2.5 equiv)

  • Temperature: 120°C, 24 hours

  • Yield: 78%

Reduction of Nitro to Amine

Catalytic hydrogenation is the most efficient method for reducing the nitro group:

Representative Data :

CatalystSolventH2 Pressure (psi)Time (h)YieldSource
10% Pd/CEthanol505100%
5% Pt/CEthanol505100%
Pd/CTHFAmbient1699%

Hydrogenation proceeds quantitatively under mild conditions, avoiding over-reduction or side reactions.

Comparative Analysis of Methodologies

SNAr vs. Coupling Approaches

  • SNAr : Cost-effective but limited to activated pyridine derivatives.

  • Suzuki Coupling : Tolerates electron-rich pyridines but requires pre-functionalized substrates.

Catalyst Selection for Hydrogenation

Platinum catalysts (Pt/C) achieve faster kinetics than palladium (Pd/C), but both deliver high yields.

Challenges and Mitigation Strategies

Regioselectivity in Pyridine Functionalization

Positional selectivity during chlorination or nitration of pyridine can lead to mixtures. Chromatographic purification or directed ortho-metalation strategies resolve this.

Stability of Methylsulfanyl Group

The methylsulfanyl moiety is prone to oxidation. Conducting reactions under inert atmosphere (N2/Ar) and using antioxidants (e.g., BHT) mitigate this.

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Solvent Recycling : Ethanol and THF are recovered via distillation.

  • Catalyst Reuse : Pd/C filters are regenerated via acid washing .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

    Coupling Reactions: The phenoxy and pyridine rings can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Acyl chlorides, isocyanates.

    Coupling: Palladium catalysts, boronic acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Amides, ureas.

    Coupling: Biaryl derivatives.

Scientific Research Applications

6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

The nature of substituents on the phenoxy ring significantly impacts physicochemical and biological properties. Key analogs include:

Table 1: Substituent Effects on Pyridin-3-amine Derivatives
Compound Name Substituent Heterocycle Molecular Weight Key Properties/Effects
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine 4-SCH₃ Pyridine 248.35* Moderate lipophilicity; electron-donating via σ-effects
6-(4-Fluorophenoxy)pyridin-3-amine (AB3810) 4-F Pyridine 220.20 Increased polarity; electron-withdrawing
6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3) OCF₃ Pyridine 208.13 Strong electron-withdrawing; enhances metabolic stability
6-(4-Methoxyphenoxy)pyridin-3-amine (CAS 25194-67-6) 4-OCH₃ Pyridine 232.25 Electron-donating via resonance; higher aqueous solubility
6-[2,6-Dichlorophenoxy]pyridin-3-amine (A6H) 2,6-Cl₂ Pyridine 283.10 Bulky substituents; reduced electron density

*Calculated molecular weight based on formula C₁₂H₁₂N₂OS.

Key Observations :

  • The SCH₃ group offers greater lipophilicity compared to OCH₃, which may improve membrane permeability .
  • Electron-Withdrawing Groups (F, OCF₃, Cl) : Fluorine and chlorine reduce electron density, which could stabilize the molecule against oxidation but may reduce affinity for certain receptors. The trifluoromethoxy group (OCF₃) combines strong electron withdrawal with high metabolic stability .

Heterocycle Variations

Replacing the pyridine core with other heterocycles alters planarity and hydrogen-bonding capacity:

Table 2: Heterocycle Modifications
Compound Name Heterocycle Key Structural Difference
4-[4-(Methylsulfanyl)phenyl]pyrimidin-2-amine () Pyrimidine Six-membered ring with two nitrogen atoms; altered H-bonding sites
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-amine () Pyrimidine + piperidine Fused heterocycle with a piperidine ring; increased conformational flexibility

Impact :

  • However, this may also reduce lipophilicity compared to pyridine derivatives .

Functional Group Replacements

Replacing the phenoxy group with alternative linkages:

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine (CAS 175277-65-3)
  • Structure: The phenoxy group is replaced with a piperidine ring bearing a CF₃ substituent.
  • Properties : The amine linkage introduces conformational flexibility, while CF₃ enhances metabolic stability and electron withdrawal .

Biological Activity

6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2OS, featuring a pyridine ring substituted with a phenoxy group that contains a methylsulfanyl moiety. This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Overview

Activity Type Description
Antitumor Exhibits cytotoxicity against cancer cell lines such as A-431 and others.
Anti-inflammatory Potential to inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
Antimicrobial Shows activity against specific bacterial strains, indicating possible use as an antimicrobial agent.

Antitumor Activity

A study highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug.

Anti-inflammatory Effects

Research has indicated that derivatives of pyridine compounds can modulate inflammatory responses. The ability of this compound to inhibit the expression of inflammatory mediators was evaluated in vitro, revealing promising results that warrant further investigation.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against several strains of bacteria. This suggests potential applications in developing new antibiotics or antimicrobial therapies.

Case Studies

  • Antitumor Efficacy : A recent study investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability, supporting its role as a potential anticancer agent.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, demonstrating its therapeutic potential in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between a pyridine derivative and a substituted phenol. For example, coupling 3-aminopyridinol with 4-(methylsulfanyl)phenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Optimization may include varying reaction time, temperature, or catalyst (e.g., CuI for Ullmann-type couplings). Continuous flow reactors can improve efficiency and purity . Characterization via NMR (¹H/¹³C) and HPLC ensures structural integrity and purity thresholds (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., δ ~2.5 ppm for methylsulfanyl protons, aromatic protons at δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₃N₂OS: 249.0798) .
  • HPLC-PDA : Monitors purity and identifies byproducts using reverse-phase C18 columns .

Q. How is the compound’s solubility and stability assessed in biological assays?

  • Methodological Answer : Solubility is tested in DMSO/PBS mixtures via UV-Vis spectroscopy. Stability studies involve incubating the compound in simulated physiological conditions (pH 7.4, 37°C) and analyzing degradation products over 24–72 hours using LC-MS. Lipophilicity (logP) is calculated via shake-flask methods or computational tools like ACD/Labs .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line variability, protein binding). To address this:

  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Validate target engagement via thermal shift assays or CRISPR knockouts.
  • Cross-reference with structurally analogous compounds (e.g., pyridine derivatives with varying sulfanyl substituents) to identify SAR trends .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in target receptors (e.g., kinases).
  • MD Simulations : Assess binding stability over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., methylsulfanyl vs. methoxy) on activity using descriptors like Hammett constants .

Q. What experimental designs minimize variability in SAR studies of methylsulfanyl-substituted pyridines?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., substituent position, solvent polarity) systematically. For example, a 2³ factorial design assessing temperature, catalyst loading, and solvent .
  • Control Groups : Include reference compounds (e.g., 4-fluorophenoxy analogs) to benchmark activity .
  • Statistical Validation : Use ANOVA to identify significant factors (p < 0.05) .

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